AZD-1678

Übersicht

Beschreibung

AZD1678 ist eine potente und bioverfügbare Aminopyrazinsulfonamid-Verbindung, die als CCR4-Rezeptor-Antagonist wirkt. Sie wurde durch ein Hochdurchsatz-Screening und eine Synthese-Kampagne entdeckt. Diese Verbindung hat sich als vielversprechend für die Behandlung von Immunerkrankungen, Atemwegserkrankungen und allergischen Reaktionen erwiesen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AZD1678 umfasst mehrere Schritte, beginnend mit der Herstellung des Aminopyrazin-Kerns. Zu den wichtigsten Schritten gehören:

Bildung des Aminopyrazin-Kerns: Dies wird typischerweise durch die Reaktion geeigneter Pyrazinderivate mit Aminen unter kontrollierten Bedingungen erreicht.

Sulfonamidbildung: Das Aminopyrazin wird dann mit Sulfonylchloriden umgesetzt, um die Sulfonamidgruppe zu bilden.

Halogenierung: Die Einführung von Halogenatomen (Chlor und Fluor) erfolgt unter Verwendung von Halogenierungsmitteln wie Thionylchlorid oder Fluorierungsreagenzien.

Industrielle Produktionsverfahren

Die industrielle Produktion von AZD1678 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batchreaktionen: Führen in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit durch.

Reinigung: Unter Verwendung von Techniken wie Kristallisation, Destillation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Qualitätskontrolle: Strenge Tests, um pharmazeutische Standards zu erfüllen.

Chemische Reaktionsanalyse

Arten von Reaktionen

AZD1678 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe modifizieren.

Substitution: Halogenatome können durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung neuer Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

AZD1678 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um CCR4-Rezeptor-Interaktionen und Signalwege zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Migration und Funktion von Immunzellen.

Medizin: Potenzielles Therapeutikum zur Behandlung von Asthma, allergischer Rhinitis und anderen entzündlichen Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf CCR4-Rezeptoren abzielen.

Wirkmechanismus

AZD1678 übt seine Wirkung aus, indem es den CCR4-Rezeptor antagonisiert, der an der Migration und Aktivierung von Immunzellen beteiligt ist. Durch die Blockierung dieses Rezeptors kann AZD1678 Entzündungen und Immunantworten reduzieren. Zu den molekularen Zielstrukturen gehört der CCR4-Rezeptor auf T-Zellen und anderen Immunzellen, der sich auf Pfade im Zusammenhang mit Chemotaxis und Zellsignalisierung auswirkt .

Analyse Chemischer Reaktionen

Types of Reactions

AZD1678 undergoes various chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the sulfonamide group.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

Key Mechanisms

- Inhibition of Treg Trafficking : AZD-1678 prevents Tregs from migrating to tumor sites, which may improve the efficacy of other cancer therapies.

- Impact on Inflammatory Diseases : The compound may also be beneficial in treating allergic conditions and autoimmune diseases by modulating immune responses.

Oncology

This compound has been investigated for its potential to enhance anti-tumor responses. In preclinical studies, it has demonstrated efficacy in reducing tumor growth by inhibiting Treg infiltration.

Case Study: Tumor Growth Inhibition

In a study involving murine models of cancer, this compound treatment led to:

- Reduction in Tumor Size : Significant decrease in tumor volume compared to control groups.

- Increased Immune Cell Infiltration : Enhanced presence of effector T cells within the tumor microenvironment.

Allergic Conditions

Research indicates that this compound may alleviate symptoms associated with allergic diseases by interfering with the chemokine signaling pathways that attract inflammatory cells.

Case Study: Allergic Response Modulation

In clinical trials assessing patients with moderate-to-severe atopic dermatitis:

- Improvement in Efficacy Endpoints : Statistically significant improvements were observed in skin lesions and overall patient-reported outcomes after treatment with this compound compared to placebo.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including:

- Bioavailability : High oral bioavailability, facilitating ease of administration.

- Half-Life : Extended half-life allows for less frequent dosing.

Safety Observations

Clinical trials have reported that this compound is generally well tolerated, with most adverse events being mild to moderate. No serious adverse events have been linked directly to the compound.

Table 1: Summary of Preclinical Findings

| Study Focus | Outcome |

|---|---|

| Tumor Growth (Murine Models) | Significant reduction in tumor size |

| Immune Cell Infiltration | Increased effector T cell presence |

| Allergic Response | Improved skin lesions in dermatitis models |

Table 2: Clinical Trial Results

| Trial Phase | Condition | Efficacy Endpoint | Result |

|---|---|---|---|

| Phase 1 | Atopic Dermatitis | Improvement in Eczema Area Severity Index | Statistically significant |

| Phase 2 | Oncology (Various Tumors) | Tumor Size Reduction | Significant compared to placebo |

Wirkmechanismus

AZD1678 exerts its effects by antagonizing the CCR4 receptor, which is involved in the migration and activation of immune cells. By blocking this receptor, AZD1678 can reduce inflammation and immune responses. The molecular targets include the CCR4 receptor on T cells and other immune cells, affecting pathways related to chemotaxis and cell signaling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AZD2098: Ein weiterer CCR4-Rezeptor-Antagonist mit ähnlichen Eigenschaften.

Verbindung 49: Ein verwandtes Aminopyrazinsulfonamid mit CCR4-antagonistischer Aktivität.

Einzigartigkeit

AZD1678 zeichnet sich durch seine hohe Potenz und Bioverfügbarkeit aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht. Seine einzigartige chemische Struktur ermöglicht spezifische Wechselwirkungen mit dem CCR4-Rezeptor, wodurch es gegenüber anderen ähnlichen Verbindungen hinsichtlich Wirksamkeit und Sicherheit Vorteile bietet .

Biologische Aktivität

AZD-1678 is a potent and selective antagonist of the CC-chemokine receptor 4 (CCR4), which plays a significant role in various inflammatory and autoimmune diseases, particularly asthma and atopic dermatitis. This compound was developed as part of a broader effort to explore CCR4 antagonism for therapeutic applications.

This compound functions by inhibiting the binding of chemokines such as CCL22 and CCL17 to the CCR4 receptor. This inhibition disrupts the signaling pathways that lead to T cell migration and activation, which are crucial in inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics:

- Solubility : Greater than 2.5 mg/mL in various solvents, indicating good bioavailability.

- Half-life : Approximately 16 hours in rats, suggesting a sustained action in vivo.

- Bioavailability : About 45% when administered orally in rats, allowing for effective dosing strategies .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant potency against human CCR4:

- Inhibition of CCL22-induced Ca²⁺ influx : pIC₅₀ values around 7.5 in CHO cells expressing human CCR4.

- Chemotaxis Assays : Inhibition of Th2 cell chemotaxis induced by CCL22 and CCL17, with pIC₅₀ values ranging from 6.3 to 6.8 .

In Vivo Efficacy

In animal models, particularly Brown-Norway rats sensitized to ovalbumin, this compound demonstrated:

- Dose-dependent reduction in inflammatory responses, with efficacy observed at doses as low as 0.22 μmol/kg and maximal effects at 7.5 μmol/kg.

- Histopathological evaluations indicated reduced alveolitis and leukocyte trafficking in lung tissues post-treatment .

Table 1: Potency of this compound in Various Assays

| Assay Type | pIC₅₀ (mean ± SEM) | Cell System |

|---|---|---|

| Inhibition of CCL22 Ca²⁺ response | 7.5 ± 0.04 | CHO cells expressing hCCR4 |

| Th2 cell CCL22-driven chemotaxis | 6.3 ± 0.2 | Primary human Th2 cells |

| Th2 cell CCL17-driven chemotaxis | 6.3 ± 0.1 | Primary human Th2 cells |

Table 2: In Vivo Efficacy of this compound

| Dose (μmol/kg) | Observed Effect |

|---|---|

| 0.22 | Initial efficacy observed |

| 7.5 | Maximal reduction in inflammation |

Clinical Implications in Asthma and Atopic Dermatitis

Recent studies have explored the clinical implications of CCR4 antagonism using this compound:

- Asthma Treatment : In preclinical models, this compound showed promise in reducing airway hyperresponsiveness and inflammation associated with asthma.

- Atopic Dermatitis : Clinical trials involving CCR4 antagonists have indicated potential benefits in managing symptoms related to atopic dermatitis, with improvements observed in skin biomarker profiles correlated with clinical outcomes .

Comparative Studies with Other CCR4 Antagonists

This compound has been compared with other CCR4 antagonists such as RPT193:

Eigenschaften

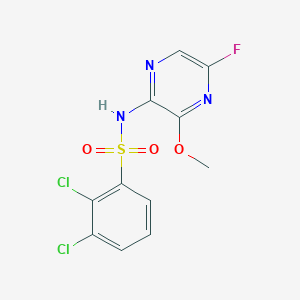

IUPAC Name |

2,3-dichloro-N-(5-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2FN3O3S/c1-20-11-10(15-5-8(14)16-11)17-21(18,19)7-4-2-3-6(12)9(7)13/h2-5H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSUDJQTTGDPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942137-41-9 | |

| Record name | AZD-1678 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942137419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloro-N-(5-fluoro-3-methoxy-pyrazin-2-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-1678 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF5M8SYV7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.